molecular formula C8H12N2O B13000721 (6-Methoxy-5-methylpyridin-3-yl)methanamine

(6-Methoxy-5-methylpyridin-3-yl)methanamine

Cat. No.: B13000721
M. Wt: 152.19 g/mol
InChI Key: NMWNCWPSIFFVBR-UHFFFAOYSA-N
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Description

(6-Methoxy-5-methylpyridin-3-yl)methanamine is a pyridine derivative with a methoxy group at position 6, a methyl group at position 5, and a methanamine (-CH$2$NH$2$) substituent at position 3. The methanamine group enhances basicity and hydrogen-bonding capacity, while the methoxy and methyl groups influence electronic and steric properties .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(6-methoxy-5-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C8H12N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4,9H2,1-2H3

InChI Key

NMWNCWPSIFFVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-methylpyridin-3-yl)methanamine typically involves multi-step reactions. One common synthetic route includes the following steps :

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Step 1:

    Step 2:

    Step 3:

Industrial Production Methods: Industrial production methods for (6-Methoxy-5-methylpyridin-3-yl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-5-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-Methoxy-5-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and as a precursor for bioactive molecules.

Medicine: In medicinal chemistry, (6-Methoxy-5-methylpyridin-3-yl)methanamine is explored for its potential therapeutic properties. It may be used in the design of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of (6-Methoxy-5-methylpyridin-3-yl)methanamine with closely related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score* Key Differences
(6-Methoxy-5-methylpyridin-3-yl)methanamine Not explicitly listed C$8$H${12}$N$_2$O 152.20 (estimated) 6-OCH$3$, 5-CH$3$, 3-CH$2$NH$2$ Reference compound
6-Methoxy-5-methylpyridin-3-amine 17288-53-8 C$7$H${10}$N$_2$O 138.17 6-OCH$3$, 5-CH$3$, 3-NH$_2$ 0.96 Amine (-NH$_2$) instead of methanamine
(6-Methylpyridin-3-yl)methanamine 56622-54-9 C$7$H${10}$N$_2$ 122.17 6-CH$3$, 3-CH$2$NH$_2$ 0.80 (estimated) Lacks methoxy group at position 6
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine 1016724-24-5 C$9$H${14}$N$2$O$2$ 182.22 6-OCH$2$CH$2$OCH$3$, 3-CH$2$NH$_2$ 0.75 (estimated) Extended ethoxy chain at position 6
6-Methoxy-2-methylpyridin-3-amine C$7$H${10}$N$_2$O 138.17 6-OCH$3$, 2-CH$3$, 3-NH$_2$ 0.82 Methyl at position 2 instead of 5

*Similarity scores are based on structural overlap (e.g., ).

Functional Group Impact

  • Methanamine vs.
  • Methoxy vs. Methyl : The methoxy group at position 6 enhances electron-donating effects and polarity compared to (6-Methylpyridin-3-yl)methanamine (CAS 56622-54-9), which lacks this substituent .
  • Substituent Position : Positional isomerism (e.g., 5-methyl vs. 2-methyl in 6-Methoxy-2-methylpyridin-3-amine) alters electronic distribution, affecting reactivity and binding interactions .

Research Findings and Data

Solubility and Stability

  • Methanamine derivatives generally exhibit moderate aqueous solubility, influenced by substituents. For example, the methoxy group in the target compound may enhance solubility in polar solvents compared to purely alkyl-substituted analogs ().
  • Stability studies on pyridine derivatives (e.g., ) indicate that electron-withdrawing groups like methoxy can reduce susceptibility to oxidative degradation.

Biological Activity

(6-Methoxy-5-methylpyridin-3-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyridine ring substituted with methoxy and methyl groups. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_10H_14N_2O
  • Molecular Weight : Approximately 178.24 g/mol
  • Structure : The compound features a pyridine ring with a methoxy group at the 6-position and a methyl group at the 5-position, along with a methanamine substituent.

The biological activity of (6-Methoxy-5-methylpyridin-3-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their activity. The presence of the methoxy and methyl groups enhances the compound's stability and reactivity, allowing it to participate in various biochemical pathways .

Biological Activity

Research indicates that (6-Methoxy-5-methylpyridin-3-yl)methanamine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
  • Ligand Interaction : It acts as a ligand for specific receptors, impacting various biological pathways and cellular processes .

Research Findings

Recent studies have explored the biological activity of (6-Methoxy-5-methylpyridin-3-yl)methanamine, highlighting its potential therapeutic applications:

StudyFindings
BenchChem Study Identified interactions with biological macromolecules and potential as a drug precursor.
Ambeed Report Discussed its role in enzyme inhibition and receptor binding studies.
Smolecule Analysis Investigated its antimicrobial and anti-inflammatory effects, suggesting further research into its therapeutic applications.

Case Studies

  • Antiviral Activity : A study demonstrated that compounds structurally similar to (6-Methoxy-5-methylpyridin-3-yl)methanamine exhibited significant antiviral activity against influenza viruses, suggesting that this compound may also have similar effects .
  • Cancer Research : In vitro studies indicated that related compounds showed selective cytotoxicity against cancer cell lines, indicating potential for development as anti-cancer agents .

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